ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
Description
Ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. This scaffold is substituted at position 1 with a 3-chlorophenyl group and at position 4 with a cyclopropyl moiety. The pyridazine ring is functionalized with a 7-oxo group, while the acetamido-ester side chain at position 6 enhances its structural complexity. The compound is likely synthesized via nucleophilic substitution or coupling reactions, as suggested by analogous procedures in pyrazolo-pyridine derivatives (e.g., ethyl bromoacetate alkylation under mild conditions with K₂CO₃ in DMF) .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-2-30-17(28)10-22-16(27)11-25-20(29)19-15(18(24-25)12-6-7-12)9-23-26(19)14-5-3-4-13(21)8-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOATYVIQZKIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl group is introduced to the pyrazolo[3,4-d]pyridazinone core.
Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Acetamido Group Formation: This involves the acylation of the amine group on the pyrazolo[3,4-d]pyridazinone core with an acetic anhydride or acetyl chloride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazolo[3,4-d]pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a pyrazolo[3,4-d]pyridazine core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that create the pyrazolo[3,4-d]pyridazine framework followed by the introduction of substituents such as the acetamido and ethyl groups. The molecular formula is noted to be approximately 429.9 g/mol, indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity .
Antimicrobial Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species . The presence of the chlorophenyl and cyclopropyl groups in ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate may enhance its interaction with bacterial targets.
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyridazine derivatives have also been studied for their anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Potential as Anticancer Agents
There is emerging evidence that compounds with similar structures exhibit anticancer properties. The ability to inhibit specific pathways involved in cancer progression makes this compound a candidate for further investigation in oncology .
Case Study 1: Antibacterial Activity
A study highlighted the synthesis of various pyrazolo[3,4-d]pyridazine derivatives and their evaluation against common bacterial strains. The results indicated that certain modifications to the core structure significantly enhanced antibacterial potency compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of substituted pyrazoles were tested for their anti-inflammatory effects using animal models. The results demonstrated a marked reduction in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazinone core can inhibit certain enzymes, leading to the modulation of biochemical pathways involved in disease processes. The chlorophenyl and cyclopropyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several pyrazolo- and pyridazine-based derivatives:
- Core Heterocycles :
- The pyrazolo[3,4-d]pyridazine core distinguishes it from pyrazolo[1,5-a]pyrazine derivatives (e.g., compounds in ), which lack the pyridazine ring’s nitrogen atoms .
- Compared to tetrahydroimidazo[1,2-a]pyridine derivatives (–8), the target compound’s fused pyrazolo-pyridazine system offers distinct electronic properties due to aromatic nitrogen positioning .
- Substituents: The 3-chlorophenyl group at position 1 contrasts with 4-nitrophenyl or benzyl groups in tetrahydroimidazo-pyridines (–8), which may influence solubility and receptor binding .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound demonstrates moderate similarity to:
- Diethyl 8-cyano-7-(4-nitrophenyl)tetrahydroimidazo-pyridine-5,6-dicarboxylate (): Shared ester groups and aromatic substituents yield Tanimoto scores ~0.65 (Morgan fingerprints) .
- Fluorinated pyrazolo[1,5-a]pyrazines () : Lower similarity (Tanimoto <0.5) due to divergent core structures .
NMR Spectral Analysis
As in , key differences in chemical shifts (e.g., δ 29–36 and 39–44 ppm) between the target compound and analogs would localize substituent effects on the pyridazine ring. For example, the cyclopropyl group may deshield adjacent protons, altering δ values in regions analogous to "Region B" in rapamycin derivatives .
Biological Activity
Ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, which have been recognized for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.9 g/mol. The compound features a pyrazolo[3,4-d]pyridazine core, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In one study, a derivative exhibited an impressive tumor growth inhibition (TGI) of 91.6% in an FGFR1-amplified xenograft model at a dosage of 50 mg/kg .
Antibacterial Activity
Compounds within this class have also demonstrated significant antibacterial properties. The structure of this compound suggests potential activity against various bacterial strains. For example, derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition of specific kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways related to proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazolo core | Essential for kinase inhibition |
| Chlorophenyl group | Enhances lipophilicity and binding affinity |
| Cyclopropyl ring | May contribute to conformational rigidity |
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyridazine derivatives:
- Cancer Cell Proliferation Inhibition : A study demonstrated that specific derivatives inhibited cell proliferation in various cancer cell lines associated with FGFR dysregulation .
- Antimicrobial Testing : Another investigation assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry. For example, the 3-chlorophenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the cyclopropyl protons appear as a multiplet near δ 1.2–1.5 ppm .
- HPLC : Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 454.12) .
How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for similar pyrazolo[3,4-d]pyridazine derivatives?
Q. Advanced
- Standardization : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (TMS) for consistent NMR calibration .
- Cross-Validation : Compare data with structurally analogous compounds. For example, pyridazinone derivatives exhibit carbonyl signals at δ 165–170 ppm in 13C NMR, while acetamide protons resonate at δ 2.1–2.4 ppm .
- Crystallography : Single-crystal X-ray diffraction (if available) to unambiguously confirm bond lengths and angles .
What strategies are employed to enhance the stability of this compound under various experimental conditions?
Q. Advanced
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis of the ester and amide groups .
- Light Sensitivity : Use amber vials to avoid photodegradation, as pyridazinones are prone to UV-induced ring-opening .
- Buffered Solutions : Maintain pH 6–7 in aqueous assays to minimize ester hydrolysis .
What are the key pharmacological targets suggested for this compound based on structural analogs?
Q. Basic
- Kinase Inhibition : Pyrazolo[3,4-d]pyridazines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) due to their planar heterocyclic core .
- Anti-inflammatory Activity : Analogous compounds inhibit COX-2 or IL-6 production via NF-κB pathway modulation .
- Anticancer Potential : Demonstrated in vitro cytotoxicity against HeLa and MCF-7 cell lines (IC50 < 10 µM in similar derivatives) .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Q. Advanced
Substituent Variation : Synthesize derivatives with modified cyclopropyl (e.g., fluorinated analogs) or 3-chlorophenyl groups (e.g., 3,4-dichloro) .
In Vitro Assays : Test against panels of cancer cell lines or purified enzymes (e.g., kinase profiling) to identify potency trends.
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
What in silico methods are recommended to predict the binding affinity and selectivity of this compound towards potential biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB ID 7SH) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to evaluate solubility, permeability, and toxicity risks .
What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?
Q. Basic
- Oxidative Byproducts : Formation of sulfoxides or over-oxidized pyridazinones. Mitigate by limiting exposure to peroxides and using antioxidants like BHT .
- Incomplete Cyclization : Detectable via HPLC retention time shifts. Optimize reaction time (12–24 hr) and acid catalyst concentration (e.g., 10% H2SO4) .
- Purification Challenges : Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to resolve diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
